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molecular formula C9H19NO B8784295 N-tert-Butylpivalamide CAS No. 686-96-4

N-tert-Butylpivalamide

Cat. No. B8784295
M. Wt: 157.25 g/mol
InChI Key: GFONROXQFASPMJ-UHFFFAOYSA-N
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Patent
US08962876B2

Procedure details

In a fashion similar to the preparation of LtBu,tBuH, treatment of isopropylamine (9.0 mL, 105 mmol) and triethylamine (14.9 mL, 105 mmol) with benzoyl chloride (11.72 mL, 100 mmol) afforded LPh,iPrH as white crystalline solid (15.02 g, 92%) upon crystallization of the crude product from Et2O at −20° C. followed by sublimation at 70° C./0.05 Torr: mp 101-103° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
14.9 mL
Type
reactant
Reaction Step One
Quantity
11.72 mL
Type
reactant
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][C:6](=[O:11])[C:7]([CH3:10])([CH3:9])C)([CH3:4])([CH3:3])C.[CH:12](N)([CH3:14])[CH3:13].C(N(CC)CC)C.C(Cl)(=O)C1C=CC=CC=1>>[CH:1]([NH:5][C:6](=[O:11])[C:7]1[CH:9]=[CH:14][CH:12]=[CH:13][CH:10]=1)([CH3:3])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)NC(C(C)(C)C)=O
Name
Quantity
9 mL
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
14.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
11.72 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.02 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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